molecular formula C13H17NO4 B1325506 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid CAS No. 898784-62-8

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid

Cat. No. B1325506
M. Wt: 251.28 g/mol
InChI Key: AMTRSUMLKBUQDX-UHFFFAOYSA-N
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Description

The compound “7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The methoxy group attached to the pyridine ring could potentially make the compound more lipophilic .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The pyridine ring would contribute to the planarity of the molecule, while the methoxy group and the heptanoic acid chain could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyridine ring might undergo electrophilic substitution reactions . The methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the pyridine ring could contribute to its basicity . The methoxy group might increase its lipophilicity .

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid derivatives, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, have shown significant potential in treating osteoporosis. These compounds act as potent and selective antagonists of the alpha(v)beta(3) receptor. They have demonstrated efficacy in in vivo models of bone turnover, indicating their potential for clinical development in treating bone-related disorders (Hutchinson et al., 2003).

Synthesis for Prostanoids Preparation

The compound has been used in the synthesis of key intermediates, such as 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, for the preparation of prostanoids. Different methods have been adopted for its synthesis, demonstrating its versatility in organic chemistry and pharmaceutical applications (Ballini & Petrini, 1984).

Pharmaceutical Compound Formation

In the pharmaceutical industry, derivatives of 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid have been observed in various crystalline forms, important for the drug's stability and efficacy. The compound's different hydration states affect its physical properties, which is crucial in the development of stable and effective pharmaceutical formulations (Zhao et al., 2009).

Catalytic Activity and Synthesis in Chemistry

This compound is also notable in the field of chemistry for its use in the synthesis of various chemical structures and as a catalyst. For instance, its derivatives have been synthesized as part of studies exploring new chemical entities with potential pharmacological activities. These activities include antitumor properties and the ability to form stable complexes with metals like copper(II), which are significant in catalytic processes (Drabina et al., 2010).

Antitumor Agents

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid and its derivatives have been investigated for their potential as antitumor agents. The structure-activity relationships of these compounds have been extensively studied, revealing insights into their mechanisms of action and potential applications in cancer treatment (Tsuzuki et al., 2004).

Future Directions

The study and development of pyridine derivatives is a promising field in medicinal chemistry . This compound, with its unique structure, could potentially be a subject of future research.

properties

IUPAC Name

7-(6-methoxypyridin-3-yl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-18-12-8-7-10(9-14-12)11(15)5-3-2-4-6-13(16)17/h7-9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRSUMLKBUQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642131
Record name 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid

CAS RN

898784-62-8
Record name 6-Methoxy-ζ-oxo-3-pyridineheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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